BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Structure
Elucidation of a-Bromo-y-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromo-4-butanolide

Cat. No.: B017668

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-Bromo-y-butyrolactone is a versatile synthetic intermediate, recognized for its utility in
organic synthesis and polymer chemistry. Its structure, a five-membered lactone ring
substituted with a bromine atom at the alpha position, endows it with a unique reactivity profile,
making it a valuable building block for more complex molecules. In the context of drug
development, y-butyrolactones are considered "privileged structures” due to their presence in a
wide array of biologically active natural products and synthetic compounds.[1][2] While a-
bromo-y-butyrolactone itself is noted as an inhibitor of type Q arylesterase activity, its primary
role in pharmaceutical research is as a precursor for the synthesis of novel therapeutic agents.
[3] This guide provides a comprehensive overview of the structure elucidation of a-bromo-y-
butyrolactone, detailing the spectroscopic methods and experimental protocols used for its
characterization.

Chemical Identity and Physical Properties

A foundational aspect of structure elucidation is the determination of the molecule's basic
chemical and physical properties. This data provides the initial framework for subsequent
spectroscopic analysis.
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Property Value

CAS Number 5061-21-2

Molecular Formula C4HsBrO:z

Molecular Weight 164.99 g/mol

IUPAC Name 3-bromooxolan-2-one

Alternate Names 2-Bromo-4-hydroxybutyric acid y-lactone

Appearance Clear colorless to yellow or pale brown liquid[4]
Boiling Point 138 °C at 6 mmHgI[5]
Density 1.786 g/mL at 25 °C[5]

Refractive Index (n20/D) 1.508[5]

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the structure of a-bromo-y-butyrolactone is achieved through a
combination of spectroscopic techniques. Each method provides unique insights into the
molecular architecture.

'H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides information about the
number, connectivity, and chemical environment of hydrogen atoms in the molecule.

Chemical Shift () Coupling Constant

Multiplicit Assighment
ppm ALY (J) Hz <
~4.5 Triplet Ha
~2.5-2.8 Multiplet Hp
~4.3-4.5 Multiplet Hy
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Note: Specific chemical shifts and coupling constants can vary slightly depending on the
solvent and the specific NMR instrument used.

3C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy provides information about
the carbon framework of the molecule.

Chemical Shift (8) ppm Assighment
~170 C=0 (Carbonyl)
~65 Cy (O-CHz)
~45 Ca (CH-Br)

~30 CB (CH2)

Note: These are approximate chemical shift values. For precise assignments, 2D NMR
experiments such as HSQC and HMBC are recommended.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Wavenumber (cm~?) Intensity Assignment

~1770 Strong C=0 stretch (y-lactone)[6]
~2900-3000 Medium C-H stretch (aliphatic)
~1180 Strong C-O stretch (ester)

~650 Medium-Strong C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, further confirming its structure.
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miz Relative Intensity Assighment
[M]* (Molecular ion peak,
164/166 Varies showing isotopic pattern for
Bromine)
85 High [M - Br]*
57 Medium [C3HsO]*
a1 High [CsHs]*

Experimental Protocols

The following section details the methodologies for the synthesis and structural

characterization of a-bromo-y-butyrolactone.

Synthesis of a-Bromo-y-butyrolactone

A common and effective method for the synthesis of a-bromo-y-butyrolactone is the direct

bromination of y-butyrolactone. The following protocol is adapted from established literature

procedures.[7]

Materials:

» y-Butyrolactone

e Bromine

e Red phosphorus

e Dichloromethane

e Sodium bicarbonate solution (saturated)

e Magnesium sulfate (anhydrous)

Procedure:
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« In a round-bottom flask equipped with a dropping funnel and a reflux condenser, a mixture of
y-butyrolactone and a catalytic amount of red phosphorus is prepared.

e The flask is cooled in an ice bath, and bromine is added dropwise with constant stirring.

 After the addition is complete, the reaction mixture is allowed to warm to room temperature
and then gently refluxed until the reaction is complete (monitored by TLC or GC).

e The reaction mixture is cooled and poured into a separatory funnel containing
dichloromethane and a saturated solution of sodium bicarbonate to neutralize any remaining
acid.

e The organic layer is separated, washed with water, and dried over anhydrous magnesium
sulfate.

e The solvent is removed under reduced pressure, and the crude product is purified by
vacuum distillation to yield pure a-bromo-y-butyrolactone.

Structure Elucidation Workflow

The following is a standard workflow for the comprehensive structural analysis of the
synthesized a-bromo-y-butyrolactone.

e 1H NMR Spectroscopy: The purified product is dissolved in a suitable deuterated solvent
(e.g., CDCIs), and a *H NMR spectrum is acquired. The chemical shifts, integration, and
multiplicity of the signals are analyzed to determine the proton environment.

e 13C NMR Spectroscopy: A 13C NMR spectrum is acquired from the same sample. The
number of signals and their chemical shifts are used to identify the different carbon atoms in
the molecule.

e 2D NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign all proton and
carbon signals and to confirm the connectivity between atoms, a suite of 2D NMR
experiments is performed.

o COSY (Correlation Spectroscopy): ldentifies proton-proton couplings.
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o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds.

« Infrared (IR) Spectroscopy: A small amount of the purified liquid is analyzed by IR
spectroscopy (e.g., using a thin film between salt plates or ATR). The resulting spectrum is
analyzed for the presence of characteristic absorption bands corresponding to the functional
groups in the molecule.

o Mass Spectrometry (MS): The sample is analyzed by mass spectrometry (e.g., GC-MS or
ESI-MS) to determine the molecular weight and to study the fragmentation pattern. The
isotopic pattern of bromine (*°Br and 81Br) in the molecular ion peak is a key diagnostic
feature.

Visualizations
Chemical Structure of a-Bromo-y-butyrolactone
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Caption: 2D structure of a-bromo-y-butyrolactone.

Experimental Workflow for Structure Elucidation
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Caption: Workflow for synthesis and structure elucidation.

Role in Drug Discovery Logic
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Caption: Logic of utilizing a-bromo-y-butyrolactone in drug discovery.

Conclusion

The structural elucidation of a-bromo-y-butyrolactone is a systematic process that relies on the
synergistic application of various spectroscopic techniques. A thorough analysis of tH NMR, 13C
NMR, IR, and mass spectrometry data allows for the unambiguous confirmation of its molecular
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structure. For researchers in drug development, a-bromo-y-butyrolactone serves as a valuable
and reactive starting material for the synthesis of novel compounds with potential therapeutic
applications. Its functional handle, the bromine atom, provides a site for further chemical
modification, enabling the generation of diverse molecular libraries for biological screening. A
solid understanding of its structure and properties is paramount for its effective utilization in the
synthesis of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b017668?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

